Cas no 116424-70-5 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-)

116424-70-5 structure
Productnaam:6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-
- Fargesone B
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7a
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-,(2S,3R,3aR,7R,7aS)- (9CI)
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-,[2S-(2a,3b,3ab,7a,7ab)]-
- [ "" ]
- HY-N3892
- DTXSID401103495
- 116424-70-5
- (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone
- 6(2H)-Benzofuranone, 2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-, (2S,3R,3aR,7R,7aS)-
- SCHEMBL18838062
- CS-0024413
- (2S,3R,3aR,7R,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
- AKOS040761727
- F92903
- DA-63374
-
- Inchi: InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14+,19+,20+,21+/m1/s1
- InChI-sleutel: COELSLLVNMRXHB-KILKQMEOSA-N
- LACHT: O1[C@H](C2=CC=C3C(=C2)OCO3)[C@@H](C)[C@@]2(C(=CC([C@H](CC=C)[C@H]12)=O)OC)OC
Berekende eigenschappen
- Exacte massa: 372.15700
- Monoisotopische massa: 372.157
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 5
- Complexiteit: 630
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 63.2A^2
- XLogP3: 2.4
Experimentele eigenschappen
- Kleur/vorm: Oil
- Dichtheid: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 508.0±50.0 °C at 760 mmHg
- Vlampunt: 222.0±30.2 °C
- Oplosbaarheid: Insuluble (4.1E-3 g/L) (25 ºC),
- PSA: 63.22000
- LogboekP: 3.18180
- Dampfdruk: 0.0±1.3 mmHg at 25°C
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4051-5 mg |
Fargesone B |
116424-70-5 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
A2B Chem LLC | AA15980-5mg |
Fargesone B |
116424-70-5 | 98.0% | 5mg |
$635.00 | 2024-04-20 | |
TargetMol Chemicals | TN4051-1 mL * 10 mM (in DMSO) |
Fargesone B |
116424-70-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
TargetMol Chemicals | TN4051-5mg |
Fargesone B |
116424-70-5 | 5mg |
¥ 3560 | 2024-07-20 | ||
TargetMol Chemicals | TN4051-1 ml * 10 mm |
Fargesone B |
116424-70-5 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F84620-5mg |
Fargesone B |
116424-70-5 | ,HPLC≥98% | 5mg |
¥5120.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4051-1 mg |
Fargesone B |
116424-70-5 | 1mg |
¥2595.00 | 2022-04-26 |
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Gerelateerde literatuur
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
116424-70-5 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-) Gerelateerde producten
- 116424-69-2(6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-)
- 898348-21-5(N-(4-chlorophenyl)-N'-(3-methoxyphenyl)methylethanediamide)
- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)
- 910391-56-9(4-(2-aminoethyl)-3-hydroxybenzoic acid)
- 874623-58-2(2-chloro-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylacetamide)
- 14426-43-8(Ethyl 2,4,6-Trichlorophenoxyacetate)
- 1227514-92-2(2-Amino-4-fluoro-6-(trifluoromethyl)pyridine)
- 1805570-67-5(Benzoic acid, 2-chloro-3-cyano-6-fluoro-)
- 1823321-66-9(5-Bromo-6-chloro-2-methylpyridine-3-carbaldehyde)
- 2138127-58-7(1-(2-nitrobenzenesulfonyl)-4-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}piperidine)
Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
